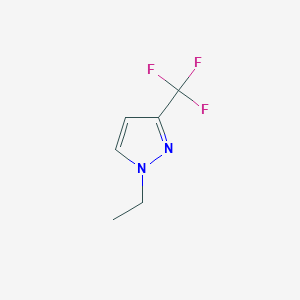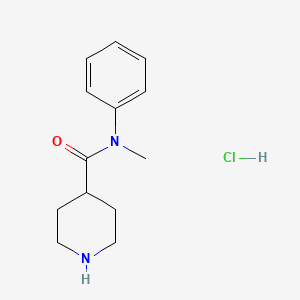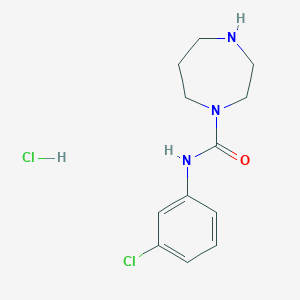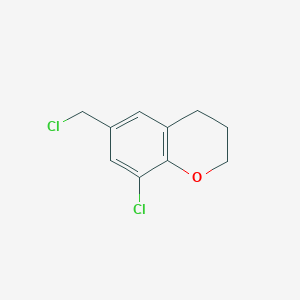
8-chloro-6-(chloromethyl)-3,4-dihydro-2H-1-benzopyran
Vue d'ensemble
Description
8-Chloro-6-(chloromethyl)-3,4-dihydro-2H-1-benzopyran (8-Cl-6-CM-3,4-DH-2H-1-BP) is a synthetic compound belonging to the benzopyran class of molecules, which have been studied for their potential applications in medicine and biochemistry. This compound has been the subject of numerous studies due to the unique properties it exhibits.
Applications De Recherche Scientifique
Antitubercular Agents
A study by Prado et al. (2006) explored the antitubercular properties of benzopyran derivatives, including compounds similar to 8-chloro-6-(chloromethyl)-3,4-dihydro-2H-1-benzopyran. These compounds showed significant activity against Mycobacterium tuberculosis strains, highlighting their potential as antitubercular agents without significant cytotoxicity to mammalian cells Prado et al., 2006.
Crystal Structure Analysis
Thinagar et al. (2003) investigated the crystal structures of chloroflavone and chloro-2-(2-furyl)-4H-1-benzopyran derivatives, providing valuable information on molecular conformations that could be useful for designing drugs with improved efficacy Thinagar et al., 2003.
Potassium Channel Openers
Sebille et al. (2006) synthesized and evaluated a series of benzopyrans as potassium channel openers, structurally related to cromakalim, for potential use in treating diseases associated with potassium channel dysfunctions. Their research provides insight into the structure-activity relationships critical for the development of novel therapeutics Sebille et al., 2006.
Photocleavable Protecting Groups
Soares et al. (2010) developed new benzopyran-based photocleavable protecting groups for neurotransmitter amino acids, demonstrating the potential of benzopyran derivatives in creating light-sensitive linkers for controlled release of bioactive molecules Soares et al., 2010.
Synthesis of Complex Molecules
Efforts by various researchers have focused on synthesizing complex molecules for potential therapeutic applications. For instance, the synthesis of rigid clofibrate analogues with lipid-modifying activity was explored, indicating the versatility of benzopyran derivatives in medicinal chemistry Ferorelli et al., 2001.
Propriétés
IUPAC Name |
8-chloro-6-(chloromethyl)-3,4-dihydro-2H-chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O/c11-6-7-4-8-2-1-3-13-10(8)9(12)5-7/h4-5H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSCXMZWCQVSOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)CCl)Cl)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



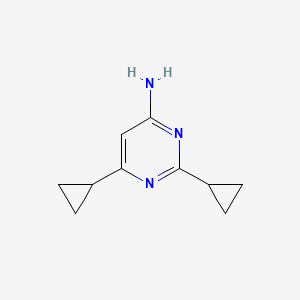
![3-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine](/img/structure/B1463147.png)
![2-Chloro-5-[(methylsulfonyl)methyl]pyridine](/img/structure/B1463149.png)
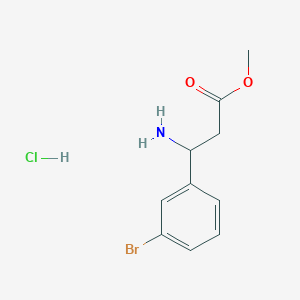
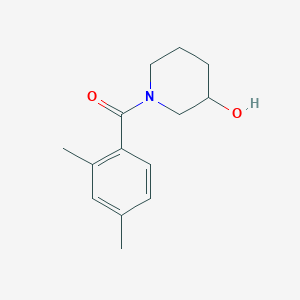
![[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B1463152.png)
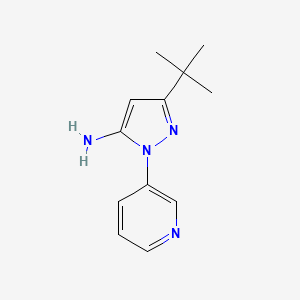
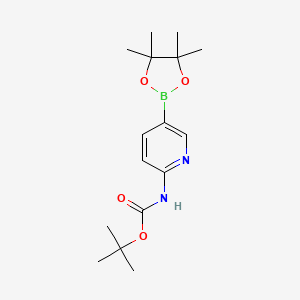
![2-chloro-N-[1-(2,6-difluorophenyl)propan-2-yl]acetamide](/img/structure/B1463161.png)

